2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to an indoline moiety through an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions:
Formation of the Indoline Moiety: The indoline structure can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Pyridazinone Core Synthesis: The pyridazinone core is often prepared via cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reaction: The final step involves coupling the indoline and pyridazinone structures. This can be achieved through a nucleophilic substitution reaction where the ethyl bridge is introduced using an alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The indoline and pyridazinone moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(5-(pyridin-3-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but with a pyrimidinone core instead of pyridazinone.
Uniqueness
The unique combination of the pyridazinone core and the indoline moiety in 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one provides distinct electronic and steric properties, making it particularly effective in binding to specific biological targets. This uniqueness enhances its potential as a therapeutic agent and a material for scientific research.
Properties
IUPAC Name |
2-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-2-1-8-21-23(18)13-19(25)22-11-7-16-12-15(3-4-17(16)22)14-5-9-20-10-6-14/h1-6,8-10,12H,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCAMIHUQLDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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